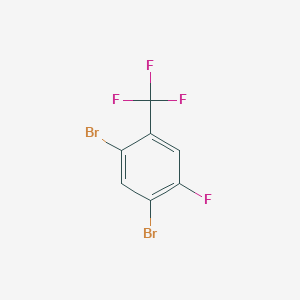

2,4-Dibromo-5-fluorobenzotrifluoride

Description

Properties

IUPAC Name |

1,5-dibromo-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOALYNOUDFFNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitration of m-fluorobenzotrifluoride

- Reactants: m-fluorobenzotrifluoride, nitric acid, and concentrated sulfuric acid.

- Conditions: The reaction mixture is cooled below 10°C; nitric acid and sulfuric acid mixture is added dropwise with vigorous stirring, maintaining temperature below 25°C.

- Reaction time: After addition, the mixture is stirred at room temperature for about 2.5 hours.

- Workup: The organic layer is separated, recrystallized from petroleum ether or n-hexane at temperatures below 10°C, filtered, and dried.

- Product: 5-fluoro-2-nitrobenzotrifluoride.

- Yield and purity: Approximately 88.1% yield with 92.1% purity.

Step 2: Reduction to 5-fluoro-2-aminobenzotrifluoride

- Catalyst: Raney nickel.

- Method: Catalytic hydrogenation reduces the nitro group to an amino group.

- Advantages: Catalyst is recyclable; mild and controllable reaction conditions.

- Outcome: High purity intermediate suitable for further functionalization.

Step 3: Diazotization and Bromination to 2-bromo-5-fluorobenzotrifluoride

- Reactants: 5-fluoro-2-aminobenzotrifluoride, hydrobromic acid (40%), cuprous bromide, sodium nitrite.

- Conditions: Reaction mixture cooled to 5°C; sodium nitrite solution added dropwise under vigorous stirring, controlling gas evolution (bubbles).

- Reaction time: Low temperature reaction for 30 minutes, then room temperature for 1–2 hours until no gas bubbles evolve.

- Workup: Organic layer separated and purified by vacuum distillation.

- Yield and purity: Product obtained with >98% purity and 76.1% yield.

This three-step synthesis is notable for its use of readily available reagents, mild conditions, high yield, and high product purity, making it suitable for industrial scale-up.

Adaptation for 2,4-Dibromo-5-fluorobenzotrifluoride Preparation

While the above method targets monobromo substitution, the synthesis of this compound can be approached by:

- Sequential Bromination: Starting from 5-fluorobenzotrifluoride or its amino derivative, controlled bromination using bromine or brominating agents under carefully monitored conditions to introduce bromine atoms at both the 2- and 4-positions.

- Direct Bromination: Electrophilic bromination in the presence of catalysts or under conditions favoring di-substitution.

- Use of Protecting Groups or Directed Metalation: To achieve regioselectivity, intermediates such as amino or nitro derivatives can be used to direct bromination selectively.

Comparative Data Table of Key Reaction Parameters (Monobromo Synthesis as Reference)

| Step | Reactants/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | m-fluorobenzotrifluoride, HNO3/H2SO4 mixture | <25 (add), RT | 2.5 h | 88.1 | 92.1 | Dropwise acid addition, low temp control |

| Reduction (Hydrogenation) | 5-fluoro-2-nitrobenzotrifluoride, Raney Ni catalyst | Mild, H2 atm | Several hours | High | High | Catalyst recyclable, mild conditions |

| Diazotization & Bromination | 5-fluoro-2-aminobenzotrifluoride, CuBr, HBr, NaNO2 | 5 to RT | 1.5 - 2.5 h total | 76.1 | >98 | Controlled gas evolution, vacuum distillation |

Research Findings and Industrial Considerations

- The nitration step is critical for regioselectivity and yield; controlling temperature and acid ratios avoids over-nitration or side reactions.

- Raney nickel catalytic hydrogenation offers a clean reduction pathway with catalyst reuse, improving cost-efficiency.

- Diazotization followed by bromination using cuprous bromide and hydrobromic acid provides a mild and selective halogenation method, avoiding harsh brominating agents.

- The entire process avoids the use of rare or hazardous brominating reagents, favoring common industrial chemicals.

- The methodology yields products with purity above 98%, suitable for further chemical transformations or commercial use.

- Reaction conditions are mild and scalable, making the process attractive for industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-fluorobenzotrifluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as arylboronic acids in the presence of palladium catalysts are commonly used for substitution reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura reaction of this compound with arylboronic acids yields fluorinated para-terphenyls .

Scientific Research Applications

2,4-Dibromo-5-fluorobenzotrifluoride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound’s unique chemical properties make it useful in the development of pharmaceuticals and biologically active compounds.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorobenzotrifluoride involves its interaction with molecular targets and pathways within a given system. The bromine and fluorine atoms play a crucial role in the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Key Physical and Chemical Properties of Comparable Compounds

Key Observations:

- Halogen Substitution: The number and position of halogens significantly influence properties. For example, 5-Bromo-2-fluorobenzotrifluoride (mono-bromo) has a lower molecular weight (242.99 vs. 320.90) and higher volatility (boiling point 162.9°C) compared to the dibromo analog.

- Trifluoromethyl Group : The -CF₃ group enhances hydrophobicity, reducing solubility in polar solvents. This is evident in 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene, which is nearly insoluble in water.

- Functional Groups : Carboxylic acid derivatives (e.g., 5-Chloro-2,4-difluorobenzoic acid) exhibit higher aqueous solubility due to ionizable -COOH groups, making them suitable for agrochemical synthesis.

Biological Activity

2,4-Dibromo-5-fluorobenzotrifluoride (DBFBT) is a halogenated aromatic compound that has garnered attention for its potential biological activity. With the molecular formula C7H2Br2F4, this compound features bromine and fluorine substituents, which influence its reactivity and interactions with biological systems. This article reviews the biological activity of DBFBT, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

DBFBT is characterized by:

- Molecular Formula : C7H2Br2F4

- Molecular Weight : 305.89 g/mol

- Structure : The compound contains two bromine atoms and one fluorine atom attached to a benzene ring, along with trifluoromethyl groups.

DBFBT acts primarily as an electrophile , participating in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. The presence of halogens enhances its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to DBFBT can exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM depending on the specific structure and substituents present . The presence of fluorine in these compounds generally increases their lipophilicity and biological availability, enhancing their antimicrobial efficacy.

Toxicological Profile

The toxicity of DBFBT and related compounds has been a subject of study. Data suggest that halogenated compounds can exhibit varying degrees of toxicity depending on their structure. For example, the toxicity levels can be influenced by the position and type of halogen substituents on the aromatic ring. In general, compounds with multiple halogens tend to show increased toxicity in biological systems.

Case Studies

- Antibacterial Efficacy : A study evaluating fluoroaryl-2,2'-bichalcophene derivatives found that the introduction of fluorine atoms significantly enhanced antibacterial activity against S. aureus. The most effective compound demonstrated an MIC of 16 µM, indicating a strong potential for developing new antibacterial agents based on similar structures .

- Enzymatic Interactions : Research into the interactions of halogenated compounds with enzymatic pathways suggests that DBFBT may inhibit specific enzymes involved in metabolic processes. For example, the inhibition of cytochrome P450 enzymes by fluorinated compounds has been documented, which could lead to altered drug metabolism and potential therapeutic implications .

Table 1: Minimum Inhibitory Concentrations (MIC) of Fluoroaryl Compounds

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

| MA-1114 | 128 | 128 |

Note: MIC refers to the minimum concentration at which microbial growth is inhibited; MBC refers to the minimum concentration at which microbial death occurs .

Research Applications

DBFBT's unique chemical properties make it a valuable compound in various fields:

- Medicinal Chemistry : Investigated for its potential as a drug candidate due to its bioactive properties.

- Material Science : Used in developing advanced materials with unique electronic properties.

- Chemical Biology : Explored for its role in studying biological systems and molecular interactions.

Q & A

Basic Research Questions

Q. What are the primary research applications of 2,4-Dibromo-5-fluorobenzotrifluoride in organic synthesis?

- Methodological Answer : This compound serves as a versatile building block for synthesizing pharmaceuticals, agrochemicals, and fluorinated polymers. Its trifluoromethyl and halogen substituents enhance electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers typically employ it in:

- Pharmaceutical intermediates : Bromine and fluorine atoms act as directing groups for regioselective functionalization.

- Liquid crystals : The electronic effects of substituents improve polarizability in mesophases.

- Polymer synthesis : Radical polymerization with acrylates or styrenes yields fluorinated materials with enhanced thermal stability .

Q. How is this compound synthesized, and what brominating agents are effective?

- Methodological Answer : Synthesis involves bromination of fluorinated benzotrifluoride precursors. Key steps include:

- Substrate preparation : Start with 5-fluoro-2,4-difluorobenzotrifluoride or analogous intermediates.

- Bromination : Use 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate in 80% H₂SO₄ at 60–80°C.

- Optimization : Adjust stoichiometry (1.5–2.0 eq Br₂ equivalents) and reaction time (6–12 hrs) to minimize di-brominated byproducts. Yields range from 65–85% after recrystallization in ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹⁹F NMR : To confirm fluorine environment (δ −60 to −65 ppm for CF₃ groups).

- GC-MS/EI : For molecular ion peaks at m/z 335 (M⁺) and isotopic patterns indicative of bromine.

- X-ray crystallography : Resolve regiochemistry and crystal packing influenced by Br⋯F interactions .

Advanced Research Questions

Q. How can bromination conditions be optimized to enhance regioselectivity in this compound synthesis?

- Methodological Answer : Regioselectivity depends on steric and electronic factors:

- Catalytic additives : Introduce Lewis acids (e.g., FeCl₃) to direct bromine to the para position relative to CF₃.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce side reactions.

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC; shorter reaction times favor kinetic (meta) products, while prolonged heating favors thermodynamic (para) products .

Q. What strategies resolve contradictions in reported electronic effects of substituents in this compound?

- Methodological Answer : Conflicting data on substituent effects (e.g., inductive vs. resonance) require:

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and Fukui indices.

- Comparative reactivity studies : Use derivatives (e.g., 2,4-dichloro analogs) to isolate electronic contributions.

- In situ spectroscopy : IR or Raman to track bond polarization during reactions .

Q. How to design experiments for studying this compound in liquid crystal applications?

- Methodological Answer :

- Mesophase characterization : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify nematic/smectic phases.

- Doping studies : Incorporate 5–10 wt% of the compound into cyanobiphenyl matrices and measure dielectric anisotropy.

- Structure-property relationships : Correlate substituent positions (Br, F, CF₃) with clearing temperatures and viscosity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.